molecular formula C12H17N3O3 B13003599 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13003599
M. Wt: 251.28 g/mol
InChI Key: VZJUCDVZMAPYSW-UHFFFAOYSA-N
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Description

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyrrolidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a pyrrolidine carboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrimidine ring and a pyrrolidine carboxylic acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

1-(1,4,5-trimethyl-6-oxopyrimidin-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O3/c1-7-8(2)13-12(14(3)10(7)16)15-5-4-9(6-15)11(17)18/h9H,4-6H2,1-3H3,(H,17,18)

InChI Key

VZJUCDVZMAPYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCC(C2)C(=O)O)C

Origin of Product

United States

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